molecular formula C17H18N2O5S2 B280886 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B280886
M. Wt: 394.5 g/mol
InChI Key: MBRONUPFNOKXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide, also known as EBS, is a chemical compound that has been widely used in scientific research. EBS is a fluorescent probe that is commonly used to detect and measure the activity of enzymes in living cells.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide works by binding to the active site of an enzyme and undergoing a chemical reaction that results in the release of a fluorescent signal. The intensity of the fluorescent signal is proportional to the amount of enzyme activity present in the sample. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide is highly selective for certain enzymes, making it a useful tool for studying specific enzyme activities in complex biological systems.
Biochemical and Physiological Effects:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying enzyme activity in living cells. However, it is important to note that N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide is a foreign molecule that can potentially interfere with cellular processes, so caution should be exercised when using it in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide is its ability to monitor enzyme activity in real-time, allowing researchers to study the kinetics of enzyme-catalyzed reactions. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide is also highly selective for certain enzymes, making it a useful tool for studying specific enzyme activities in complex biological systems. However, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide has some limitations. It requires specialized equipment and expertise to use effectively, and it can be difficult to interpret the results of experiments involving N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide.

Future Directions

There are many potential future directions for research involving N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new fluorescent probes that are more sensitive and selective than N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide. Another area of interest is the use of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide in drug discovery, where it can be used to screen for compounds that inhibit or activate specific enzymes. Additionally, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide could be used to study the role of enzymes in disease processes, potentially leading to the development of new therapies.

Synthesis Methods

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide can be synthesized by a multi-step process involving the condensation of 2-aminothiophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2,5-dimethoxybenzenesulfonyl chloride. The final product is obtained by recrystallization and purification.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide is widely used in scientific research as a fluorescent probe to detect and measure the activity of enzymes in living cells. It has been used to study a variety of enzymes, including proteases, kinases, and phosphatases. N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide can be used to monitor enzyme activity in real-time, allowing researchers to study the kinetics of enzyme-catalyzed reactions.

properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-dimethoxybenzenesulfonamide

InChI

InChI=1S/C17H18N2O5S2/c1-4-24-12-5-7-13-15(9-12)25-17(18-13)19-26(20,21)16-10-11(22-2)6-8-14(16)23-3/h5-10H,4H2,1-3H3,(H,18,19)

InChI Key

MBRONUPFNOKXQZ-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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